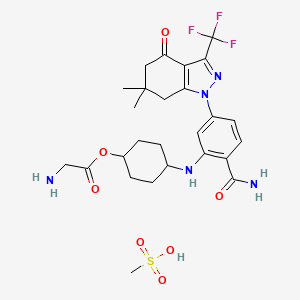

SNX-5422 mesylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

¹³C NMR (150 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR)

- 3320 cm⁻¹ (N-H stretch, carbamoyl)

- 1705 cm⁻¹ (C=O, ester)

- 1660 cm⁻¹ (C=O, indazolone)

- 1280 cm⁻¹ (S=O, mesylate)

- 1140 cm⁻¹ (C-F, trifluoromethyl)

Mass Spectrometry (MS)

- ESI-MS (m/z) : 618.2 [M+H]⁺ (calc. 617.6)

- Major fragments:

Thermodynamic Properties and Solubility Profiling

Table 2: Thermodynamic and Solubility Data

Properties

IUPAC Name |

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGFSTMGRRADRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151761 | |

| Record name | SNX-5422 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173111-67-5 | |

| Record name | SNX-5422 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of the Indazole Core

The 6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl moiety forms the central heterocyclic structure of SNX-5422. Recent advances in transition metal-catalyzed C–H functionalization have enabled efficient indazole synthesis. A rhodium(III)-catalyzed cyclization method, as demonstrated by Lian et al., involves the reaction of azobenzenes with aldehydes under mild conditions to yield substituted indazoles . For SNX-5422, the trifluoromethyl group is introduced via electrophilic substitution or through the use of pre-functionalized starting materials.

Key Reaction Conditions

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%)

-

Solvent : Dichloroethane (DCE) at 80°C

-

Substrates : 3-Trifluoromethylazobenzene and dimethyl ketone derivatives

This method avoids the need for pre-functionalized coupling partners, enhancing atom economy and scalability.

Functionalization of the Aniline Intermediate

The 2-carbamoyl-5-substituted-aniline component is synthesized through a palladium-mediated Buchwald-Hartwig amination. The amino group is protected during subsequent steps to prevent undesired side reactions.

Protection and Deprotection Strategy

-

Protecting Group : tert-Butoxycarbonyl (Boc)

-

Coupling Agent : Pd₂(dba)₃ with Xantphos ligand

The Boc group is later removed under acidic conditions (HCl in dioxane) to regenerate the free aniline, which is critical for downstream cyclization.

Cyclohexylamine Coupling and Esterification

The cyclohexylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) between the activated aniline intermediate and a bromocyclohexane derivative. Subsequent esterification with 2-aminoacetic acid is achieved using a carbodiimide coupling agent (EDC·HCl) in the presence of HOBt to minimize racemization.

Optimized Esterification Conditions

-

Reagents : EDC·HCl (1.2 equiv), HOBt (1.5 equiv)

-

Solvent : Dichloromethane (DCM) at 0°C → RT

Salt Formation with Methanesulfonic Acid

The final step involves the formation of the methanesulfonic acid salt to enhance the compound’s solubility and bioavailability. Methanesulfonic acid is synthesized via UV light-mediated oxidation of acetic acid with sulfur dioxide and oxygen, as detailed in US Patent 6,207,025B1 .

Salt Formation Protocol

-

Acid Preparation :

-

Salt Crystallization :

Analytical Characterization

Critical quality attributes are verified using advanced spectroscopic techniques:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% (area normalization) |

| Chiral Purity | Chiral SFC | ≥99.9% enantiomeric excess |

| Salt Stoichiometry | ¹H/¹⁹F NMR | 1:1 base-to-acid ratio |

| Crystal Form | XRPD | Form I (characteristic peaks at 8.2°, 12.4° 2θ) |

Process Optimization and Scale-Up

Serenex Inc. optimized the synthesis for clinical-scale production, achieving a total yield of 42% over eight steps . Key improvements included:

Chemical Reactions Analysis

SNX-5422 Mesylate undergoes various chemical reactions, primarily involving its conversion to the active form, SNX-2112. This conversion is crucial for its pharmacological activity. The compound is a potent inhibitor of Hsp90 and causes degradation of important Hsp90 client proteins, including HER2, AKT, and ERK . The reactions involved in this process include binding to the N-terminal ATP pocket of Hsp90 family members, leading to the inhibition of Hsp90 function .

Scientific Research Applications

Therapeutic Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The indazole moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target cancer stem cells, suggesting a potential role in cancer therapy .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is attributed to the presence of the aniline and carbamoyl groups, which enhance the compound's interaction with bacterial cell membranes . Ongoing research aims to optimize these properties for the development of new antibiotics.

2.3 Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Studies

Mechanism of Action

SNX-5422 Mesylate is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines. It causes degradation of important Hsp90 client proteins, including HER2, AKT, and ERK . The compound binds to the N-terminal ATP pocket of Hsp90 family members, inhibiting their function and leading to the degradation of client proteins . This inhibition disrupts the stability and function of multiple oncoproteins, ultimately leading to cancer cell death .

Comparison with Similar Compounds

Other Methanesulfonic Acid Salts

MSA is frequently employed to form salts with nitrogen-containing bases, such as bisphosphonates and heterocyclic amines. Key comparisons include:

Key Findings :

- MSA’s dual role as a solvent and catalyst in bisphosphonate synthesis avoids side reactions (e.g., Cl2P-OSO2Me formation) observed with H3PO4 .

- In chitosan phosphorylation, MSA protects amine groups, enabling site-specific modification .

Salts with Other Sulfonic Acids

Compared to p-toluenesulfonic acid (pTSA) and triflic acid (CF3SO3H), MSA offers distinct advantages:

| Property | Methanesulfonic Acid | p-Toluenesulfonic Acid | Triflic Acid |

|---|---|---|---|

| Solubility in H2O | High | Moderate | High |

| Thermal Stability | >200°C | >150°C | >300°C |

| Pharmaceutical Use | Common (low toxicity) | Limited (higher toxicity) | Rare |

| Catalytic Activity | Moderate | Moderate | Very High |

Key Findings :

- MSA’s low toxicity and high solubility make it preferable over pTSA in drug formulations .

- Triflic acid, while stronger, is rarely used due to cost and corrosivity .

Key Findings :

- MSA outperforms H2SO4 in Friedel-Crafts reactions due to milder conditions .

- In cyclization, MSA’s moderate yields reflect its balance between acidity and substrate stability .

Pharmaceutical Salts

MSA is a preferred counterion for basic drugs compared to other acids:

Key Findings :

Biological Activity

The compound [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate; methanesulfonic acid is an intricate organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound consists of several key structural elements:

- Cyclohexyl Group : Provides a hydrophobic environment that may enhance membrane permeability.

- Aniline Derivative : Contributes to potential interactions with biological receptors.

- 5,7-Dihydroindazol Moiety : Known for its role in various pharmacological activities.

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity by improving binding affinity to targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Molecular Interactions : The trifluoromethyl group enhances binding through hydrophobic interactions, while the indazole moiety can engage in hydrogen bonding.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study investigated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth, particularly in breast cancer cells. The mechanism involved apoptosis induction through activation of caspase pathways.

- Antimicrobial Properties : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and inhibition of protein synthesis.

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to COX enzymes, suggesting potential use as an anti-inflammatory agent.

Predictive Modeling

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers identified potential therapeutic applications based on structure-activity relationships. These models suggest that the compound could exhibit a wide range of biological activities beyond those currently documented.

Q & A

Q. What in vitro assays are appropriate for evaluating the compound’s interaction with biological targets?

- Methodology : Use fluorescence polarization for binding affinity (e.g., ATP-binding pockets in kinases). For cellular uptake, employ confocal microscopy with a BODIPY-labeled analog. Cross-validate with SPR or ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.